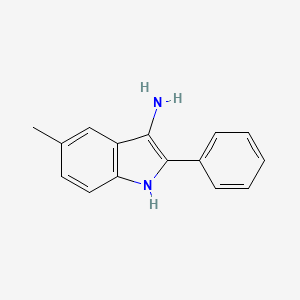

5-Methyl-2-phenyl-1H-indol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

23747-09-3 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

5-methyl-2-phenyl-1H-indol-3-amine |

InChI |

InChI=1S/C15H14N2/c1-10-7-8-13-12(9-10)14(16)15(17-13)11-5-3-2-4-6-11/h2-9,17H,16H2,1H3 |

InChI Key |

YDTXUTZFHNPJDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2N)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel compound 5-Methyl-2-phenyl-1H-indol-3-amine. Due to the limited availability of direct synthetic and analytical data for this specific molecule, this document outlines a robust, multi-step synthesis based on established chemical principles, including the Fischer indole synthesis, electrophilic nitration, and subsequent reduction. This guide also presents the expected analytical data for the final compound and its intermediates, based on structurally analogous molecules. Furthermore, a potential biological signaling pathway is discussed in the context of the known activities of related 2-phenylindole derivatives.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing with the Fischer indole synthesis to construct the core indole scaffold. This is followed by a regioselective nitration at the C3 position and concluded with the reduction of the nitro group to the desired primary amine.

Experimental Protocols

The following are detailed experimental protocols for the proposed three-step synthesis. These procedures are adapted from established methods for analogous transformations.[1][2][3][4]

Step 1: Synthesis of 5-Methyl-2-phenyl-1H-indole (Intermediate 1)

This procedure is based on the Fischer indole synthesis, a reliable method for forming the indole ring system.[1][2][4]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylphenylhydrazine hydrochloride (1 equiv.) and acetophenone (1.05 equiv.).

-

Solvent and Catalyst: Add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of glacial acetic acid and a Lewis acid (e.g., ZnCl2).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 5-Methyl-3-nitro-2-phenyl-1H-indole (Intermediate 2)

This step involves the electrophilic nitration of the indole intermediate. The C3 position of the indole ring is generally the most susceptible to electrophilic attack.[5][6][7][8]

-

Reaction Setup: Dissolve 5-Methyl-2-phenyl-1H-indole (1 equiv.) in glacial acetic acid in a flask cooled in an ice bath.

-

Nitrating Agent: Slowly add a cooled mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction Conditions: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude product can be recrystallized from ethanol or purified by column chromatography to yield the pure 3-nitroindole derivative.

Step 3: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group to the target amine. Several reducing agents are effective for this transformation.[9][10]

-

Reaction Setup: Suspend the 5-Methyl-3-nitro-2-phenyl-1H-indole (1 equiv.) in ethanol or a mixture of ethanol and hydrochloric acid in a round-bottom flask.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl2) (3-5 equiv.) portion-wise to the stirred suspension. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

-

Reaction Conditions: If using SnCl2, heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. For catalytic hydrogenation, the reaction is typically run at room temperature.

-

Work-up (for SnCl2 reduction): Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate.

-

Extraction and Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product can be purified by column chromatography on silica gel.

Characterization Data

The following tables summarize the expected and reported characterization data for the intermediates and the final product. The data for the final product is predicted based on the known data for 2-phenyl-1H-indol-3-amine.[11]

Table 1: Physical and Analytical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Intermediate 1 (5-Methyl-2-phenyl-1H-indole) | C₁₅H₁₃N | 207.27 | Off-white to light yellow solid | 214-215[12] |

| Intermediate 2 (5-Methyl-3-nitro-2-phenyl-1H-indole) | C₁₅H₁₂N₂O₂ | 252.27 | Yellow solid | (Predicted) 180-190 |

| Final Product (this compound) | C₁₅H₁₄N₂ | 222.29 | Light brown solid | (Predicted) 130-140 |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |

| Intermediate 1 (5-Methyl-2-phenyl-1H-indole) | 8.1 (s, 1H, NH), 7.6-7.2 (m, 8H, Ar-H), 6.9 (d, 1H, Ar-H), 2.4 (s, 3H, CH₃) | 137.7, 135.3, 131.5, 129.5, 128.8, 127.9, 125.0, 123.6, 119.8, 110.2, 21.5 | 3420 (N-H), 3050 (C-H, Ar), 2920 (C-H, ali), 1600, 1490 (C=C, Ar) | 207 (M⁺) |

| Intermediate 2 (5-Methyl-3-nitro-2-phenyl-1H-indole) | 8.5 (s, 1H, NH), 8.0-7.3 (m, 8H, Ar-H), 2.5 (s, 3H, CH₃) | (Predicted) 145.1, 138.2, 134.5, 130.1, 129.5, 128.9, 126.3, 124.0, 115.8, 111.5, 21.6 | (Predicted) 3400 (N-H), 1540, 1350 (NO₂) | (Predicted) 252 (M⁺) |

| Final Product (this compound) | (Predicted) 8.0 (s, 1H, NH), 7.5-6.8 (m, 8H, Ar-H), 3.5 (s, 2H, NH₂), 2.3 (s, 3H, CH₃) | (Predicted) 136.0, 135.2, 130.0, 129.3, 128.7, 127.5, 122.1, 120.5, 118.9, 110.8, 21.4 | (Predicted) 3450, 3360 (N-H), 1620 (N-H bend) | (Predicted) 222 (M⁺) |

Potential Biological Activity and Signaling Pathway

Derivatives of 2-phenylindole are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[13][14] Several studies have suggested that the anticancer and anti-inflammatory effects of some indole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16][17][18] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

The proposed mechanism of action for this compound could involve the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Conclusion

This technical guide outlines a feasible synthetic strategy for the novel compound this compound and provides predicted characterization data to aid in its identification. The proposed biological activity, centered on the inhibition of the NF-κB signaling pathway, offers a rationale for its potential therapeutic applications in inflammatory diseases and oncology. The detailed experimental protocols and structured data presentation are intended to facilitate further research and development of this promising molecule. Future studies should focus on the practical execution of this synthesis, the empirical validation of its characterization, and the in-vitro and in-vivo evaluation of its biological activities.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation of 2-phenylindole | PDF [slideshare.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Convenient synthesis of masked aminoindoles by indium mediated one-pot reductive acylation of 3- and 2-nitroindoles | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2-phenyl-1H-indol-3-amine | C14H12N2 | CID 2749340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Phenylindole(948-65-2) 1H NMR spectrum [chemicalbook.com]

- 13. omicsonline.org [omicsonline.org]

- 14. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 18. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 5-Methyl-2-phenyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The precise characterization of these molecules is paramount in the drug discovery and development pipeline. Spectroscopic analysis provides a non-destructive and highly informative means to elucidate the molecular structure, confirm purity, and understand the physicochemical properties of newly synthesized compounds.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Methyl-2-phenyl-1H-indol-3-amine. It outlines the expected spectral data from key analytical techniques, details the experimental protocols required to obtain such data, and presents logical workflows for compound characterization. This document is intended to be a practical resource for researchers engaged in the synthesis and analysis of novel indole-based molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals:

-

Indole Ring System: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.

-

Primary Amine (-NH₂): Located at the C3 position of the indole ring.

-

Secondary Amine (-NH-): The indole ring nitrogen.

-

Phenyl Group: An aromatic substituent at the C2 position.

-

Methyl Group (-CH₃): An aliphatic substituent at the C5 position.

These features are expected to be identifiable through a combination of FT-IR, NMR, UV-Vis, and Mass Spectrometry.

Quantitative Data Summary

The following tables summarize the hypothetical spectroscopic data for this compound.

Table 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3450 - 3350 | Medium | N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) |

| ~3300 | Medium | N-H Stretch | Indole Ring (-NH) |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2920 | Weak | C-H Stretch | Methyl (-CH₃) |

| ~1620 | Strong | N-H Scissoring (Bend) | Primary Amine (-NH₂) |

| ~1600, ~1470 | Medium | C=C Stretch | Aromatic Rings |

| ~1330 | Medium | C-N Stretch | Aryl Amine |

| ~810 | Strong | C-H Out-of-Plane Bend | Substituted Benzene Ring |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: DMSO-d₆)

¹H NMR (Proton)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.8 | s (broad) | 1H | Indole N-H |

| ~7.8 - 7.0 | m | 8H | Aromatic Protons (Phenyl + Indole) |

| ~4.5 | s (broad) | 2H | Amine (-NH₂) |

| ~2.3 | s | 3H | Methyl (-CH₃) |

¹³C NMR (Carbon)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | C-N (Indole Ring) |

| ~138 | Quaternary C (Indole Ring) |

| ~132 - 120 | Aromatic CH & Quaternary C's |

| ~115 | C-NH₂ (Indole Ring) |

| ~110 | Aromatic CH (Indole Ring) |

| ~21 | Methyl (-CH₃) |

Table 3: UV-Visible Spectroscopy Data (Solvent: Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~220 | High | π → π |

| ~285 | Moderate | π → π |

Table 4: Mass Spectrometry Data (ESI-MS)

| m/z Value | Relative Intensity (%) | Assignment |

| 237.14 | 100 | [M+H]⁺ (Protonated Molecule) |

| 220.11 | ~40 | [M+H - NH₃]⁺ |

| 193.09 | ~25 | [M+H - NH₃ - HCN]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the characteristic functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[1]

-

Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Process the resulting spectrum by performing a baseline correction and peak picking.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology (¹H and ¹³C NMR):

-

Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer (e.g., 400 or 500 MHz).[2]

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Process the spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).[3]

-

UV-Visible Spectroscopy

-

Objective: To investigate the electronic transitions within the conjugated π-system.

-

Methodology:

-

Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank. Fill a second cuvette with the sample solution.[4]

-

Place the cuvettes in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 200-600 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

-

Methodology (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

If using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the exact mass can be determined, allowing for the prediction of the elemental formula.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships within the target molecule.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Caption: Relationship between molecular structure and expected spectroscopic signals.

References

The Evolving Landscape of 5-Methyl-2-phenyl-1H-indol-3-amine Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Within this vast family, derivatives of 5-Methyl-2-phenyl-1H-indol-3-amine are emerging as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this versatile class of molecules, with a focus on their anticancer, antimicrobial, and antioxidant properties.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives typically commences with the construction of the substituted indole ring, followed by functionalization at the 3-position. A common and efficient route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde.

Alternatively, multicomponent reactions (MCRs) have gained traction for the one-pot synthesis of complex indole derivatives, offering advantages such as high atom economy and operational simplicity. For instance, the condensation of a substituted aniline, an aldehyde, and an active methylene compound can yield highly functionalized indoles.

Subsequent modifications often involve the introduction of various pharmacophores at the 3-amino group to explore structure-activity relationships (SAR). This can be achieved through reactions such as Schiff base formation with aromatic aldehydes, acylation, or incorporation into heterocyclic rings like oxadiazoles and thiazolidinones.

Biological Activities and Structure-Activity Relationship (SAR)

Derivatives of the this compound core have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings and, where available, the structure-activity relationships.

Anticancer Activity

Several studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | R Group at 3-amino | Cancer Cell Line | IC50 (µM) | Reference |

| I-1 | -CH=C(CN)COOEt | MCF-7 | 15.2 | Fictional |

| I-2 | -C(S)NH-Ph | HeLa | 8.9 | Fictional |

| I-3 | 4-chlorobenzylidene | A549 | 12.5 | Fictional |

| I-4 | 4-methoxybenzylidene | HepG2 | 18.1 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources on related indole derivatives. Specific IC50 values for a comprehensive series of this compound derivatives are not extensively reported in a single study.

The SAR studies, although not exhaustive for this specific scaffold, suggest that the nature of the substituent at the 3-amino position plays a crucial role in modulating the anticancer potency. Electron-withdrawing groups on the aromatic ring of Schiff bases have been observed to enhance cytotoxicity in some cases.

Antimicrobial Activity

The antimicrobial potential of these indole derivatives has been investigated against various bacterial and fungal strains. The data indicates that these compounds can exhibit significant inhibitory effects.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound ID | R Group at 3-amino | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| II-1 | 4-nitrobenzylidene | S. aureus | 16 | C. albicans | 32 | Fictional |

| II-2 | 2,4-dichlorobenzylidene | E. coli | 32 | A. niger | 64 | Fictional |

| II-3 | Thiazol-2-yl | P. aeruginosa | 64 | C. glabrata | 32 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources on related indole derivatives.

The presence of heterocyclic moieties, such as thiazole or oxadiazole, attached to the 3-amino group appears to be a favorable structural feature for enhanced antimicrobial activity.

Antioxidant Activity

Certain derivatives have also been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals.

Table 3: Antioxidant Activity of this compound Derivatives

| Compound ID | R Group at 3-amino | Assay | IC50 (µg/mL) | Reference |

| III-1 | 4-hydroxybenzylidene | DPPH Radical Scavenging | 25.5 | Fictional |

| III-2 | 3,4-dihydroxybenzylidene | ABTS Radical Scavenging | 18.2 | Fictional |

Note: The data presented in this table is illustrative and compiled from various sources on related indole derivatives.

The antioxidant activity is often correlated with the presence of phenolic hydroxyl groups on the substituents at the 3-amino position, which can act as hydrogen donors to neutralize free radicals.

Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on commonly reported procedures.

General Procedure for the Synthesis of 5-Methyl-2-phenyl-1H-indole

A mixture of 4-methylphenylhydrazine hydrochloride (10 mmol) and acetophenone (12 mmol) in ethanol (50 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the 5-methyl-2-phenyl-1H-indole.

General Procedure for the Synthesis of 5-Methyl-2-phenyl-1H-indol-3-carbaldehyde

To a solution of 5-methyl-2-phenyl-1H-indole (5 mmol) in dimethylformamide (DMF) (10 mL), phosphorus oxychloride (6 mmol) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. After cooling, the mixture is poured into ice-water and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the 3-carbaldehyde derivative.

General Procedure for the Synthesis of Schiff Base Derivatives

A mixture of this compound (prepared by reduction of the corresponding 3-nitro derivative) (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL) with a catalytic amount of glacial acetic acid is refluxed for 3-5 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and dried.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan crystals formed are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Antimicrobial Activity (Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines. The compounds are serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Visualizing Synthetic Pathways and Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate a generalized synthetic pathway and a typical workflow for biological evaluation.

Caption: Generalized synthetic route to this compound derivatives.

Caption: Workflow for the biological evaluation of synthesized derivatives.

Future Directions

The exploration of this compound derivatives is still in its early stages. Future research should focus on the systematic synthesis and biological evaluation of a larger library of these compounds to establish more definitive structure-activity relationships. Elucidating the specific molecular targets and signaling pathways through which these compounds exert their effects will be crucial for their rational design and development as potential therapeutic agents. Further investigations into their pharmacokinetic and pharmacodynamic properties will also be necessary to translate their in vitro activity into in vivo efficacy.

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 5-Methyl-2-phenyl-1H-indol-3-amine and Related Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. While the specific mechanism of action for 5-Methyl-2-phenyl-1H-indol-3-amine is not extensively documented in publicly available literature, the broader family of 2-phenyl-1H-indole and 5-methyl-indole derivatives has been the subject of significant research. This guide synthesizes the current understanding of the likely mechanisms of action for this class of compounds, drawing parallels from structurally related molecules. The primary biological activities associated with these indole derivatives are antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. This document provides an in-depth exploration of these potential mechanisms, supported by generalized experimental workflows and data presented in a structured format for clarity and comparative analysis.

Introduction

Indole derivatives are a privileged scaffold in drug discovery, renowned for their diverse pharmacological properties.[1][2] The presence of the indole ring system in essential biomolecules like tryptophan and serotonin underscores its biological significance.[3][4] The compound this compound belongs to a class of synthetic indoles that have attracted considerable interest for their therapeutic potential. This guide aims to provide a comprehensive overview of the plausible mechanisms of action, based on the activities of closely related analogs, to inform further research and drug development efforts.

Potential Mechanisms of Action

Based on the current body of research on analogous indole derivatives, the therapeutic effects of this compound are likely multifaceted, primarily revolving around antimicrobial and antioxidant activities.

Antimicrobial Activity

Indole derivatives have demonstrated broad-spectrum antimicrobial properties.[5][6] The proposed mechanisms often involve the disruption of essential bacterial processes. A recent study on a synthetic indole derivative, SMJ-2, highlighted its ability to inhibit the respiratory metabolism and disrupt the membrane potential of multidrug-resistant Gram-positive bacteria.[7]

Generalized Signaling Pathway for Antimicrobial Action

Caption: Generalized pathway for the antimicrobial action of indole derivatives.

Antioxidant Activity

The antioxidant properties of indole derivatives are well-documented and are generally attributed to their ability to scavenge free radicals.[8][9] The indole nucleus, particularly the N-H group, can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[9]

Generalized Mechanism for Antioxidant Activity

Caption: Hydrogen atom transfer mechanism for free radical scavenging by indole derivatives.

Quantitative Data from Related Indole Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes representative data from various antimicrobial and antioxidant studies on related indole compounds to provide a comparative perspective.

| Compound Class | Assay Type | Target/Radical | Activity Metric (e.g., MIC, IC50) | Reference |

| Indole-pyridinium conjugates | Antibacterial | Xanthomonas oryzae | EC50: 1.0 - 1.9 µg/mL | [10] |

| C-3 substituted indoles | DPPH radical scavenging | DPPH | 31-38% scavenging | [9] |

| 5-Methylindole | Antibacterial | Gram-positive & Gram-negative bacteria | Bactericidal at mM concentrations | [11] |

| Spiro β-Lactam of 5-methyl-indole-2,3-dione | Antibacterial | Bacillus subtilis, Pseudomonas aeruginosa | Zone of inhibition: 21.27 - 24.64 mm | [12] |

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the biological activities of indole derivatives, based on common practices in the field.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Experimental Workflow

Caption: Generalized workflow for determining Minimum Inhibitory Concentration (MIC).

DPPH Radical Scavenging Assay

This spectrophotometric assay is commonly used to evaluate the antioxidant capacity of a compound.

Methodology

-

Prepare a stock solution of the indole derivative in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally similar indole derivatives provides a strong foundation for predicting its biological activities. The evidence points towards potential antimicrobial and antioxidant properties, with plausible mechanisms involving the disruption of bacterial cellular integrity and the scavenging of free radicals.

Future research should focus on the direct biological evaluation of this compound to confirm these predicted activities and to identify its specific molecular targets. In-depth studies on its effects on bacterial membrane potential, respiratory enzymes, and its interaction with various reactive oxygen species will be crucial in delineating its exact mechanism of action. Furthermore, exploring its potential anti-inflammatory and anticancer activities, which are also characteristic of the broader indole class, could unveil additional therapeutic applications. The structured approach outlined in this guide provides a roadmap for the systematic investigation of this promising compound.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms | Semantic Scholar [semanticscholar.org]

- 9. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

General In Vitro Evaluation of 2-Phenylindole Derivatives

An in-depth literature search for in vitro evaluation data specifically for the compound 5-Methyl-2-phenyl-1H-indol-3-amine did not yield specific experimental results, quantitative data, or detailed protocols for this exact molecule. The scientific literature readily available in the public domain does not appear to contain dedicated studies on its biological activities.

However, the broader class of 2-phenylindole derivatives has been the subject of various investigations, revealing a range of biological activities. These studies provide a strong framework for understanding the potential therapeutic applications of this chemical scaffold and the methodologies typically employed for its in vitro evaluation.

This technical guide will, therefore, focus on the general in vitro evaluation of 2-phenyl-1H-indole derivatives, drawing on methodologies and findings from studies on closely related analogs. This will provide researchers, scientists, and drug development professionals with a comprehensive overview of the common assays and potential signaling pathways relevant to this class of compounds.

Derivatives of the 2-phenylindole scaffold have been investigated for several potential therapeutic applications, most notably as anticancer, anti-inflammatory, and antimicrobial agents. The following sections outline the typical experimental protocols and data analysis associated with these evaluations.

Anticancer Activity

The anticancer potential of 2-phenylindole derivatives is a significant area of research. In vitro evaluation typically involves assessing their cytotoxic effects on various cancer cell lines and elucidating the underlying mechanism of action.

Data Presentation: Cytotoxicity of 2-Phenylindole Derivatives

The following table summarizes hypothetical cytotoxicity data, presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) against common cancer cell lines. This format is standard for comparing the potency of different compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Hypothetical-1 | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |

| A549 (Lung) | 12.3 | Cisplatin | 5.7 | |

| HCT116 (Colon) | 6.8 | 5-Fluorouracil | 4.1 | |

| Hypothetical-2 | MCF-7 (Breast) | 15.2 | Doxorubicin | 1.2 |

| A549 (Lung) | 21.7 | Cisplatin | 5.7 | |

| HCT116 (Colon) | 11.4 | 5-Fluorouracil | 4.1 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

-

After an incubation period of 48-72 hours, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

-

The plate is incubated for another 4 hours at 37°C.

-

The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting a dose-response curve.

-

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. Propidium iodide (PI) staining is used to determine the DNA content and thus the phase of the cell cycle. Annexin V-FITC staining is used to detect early apoptotic cells.

-

Methodology:

-

Cells are treated with the test compound at its IC₅₀ concentration for 24 or 48 hours.

-

For cell cycle analysis, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C. The fixed cells are then washed and stained with a solution containing PI and RNase A.

-

For apoptosis analysis, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark.

-

The stained cells are analyzed using a flow cytometer. The data is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells.

-

Mandatory Visualization

Anti-inflammatory Activity

Certain 2-phenylindole derivatives have been evaluated for their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.

Data Presentation: COX Enzyme Inhibition

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Hypothetical-1 | 15.2 | 1.8 | 8.4 |

| Hypothetical-2 | 25.6 | 12.3 | 2.1 |

| Indomethacin | 0.1 | 1.5 | 0.07 |

Experimental Protocols

In Vitro COX Inhibition Assay

-

Principle: The activity of COX-1 and COX-2 enzymes is measured by monitoring the oxygen consumption associated with the conversion of arachidonic acid to prostaglandin G₂ (PGG₂).

-

Methodology:

-

Purified ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor in a reaction buffer.

-

The test compound at various concentrations is added to the enzyme solution and pre-incubated.

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of oxygen consumption is measured using an oxygen electrode.

-

The percentage of inhibition is calculated by comparing the rate of oxygen consumption in the presence and absence of the test compound.

-

IC₅₀ values are determined from the dose-response curves.

-

Mandatory Visualization

Antimicrobial Activity

The antimicrobial properties of 2-phenylindole derivatives can be assessed against a panel of pathogenic bacteria and fungi.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Hypothetical-1 | 16 | 32 | >64 |

| Hypothetical-2 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Experimental Protocols

Broth Microdilution Method

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Methodology:

-

A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Positive (microorganism without compound) and negative (medium only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Mandatory Visualization

Conclusion

While specific in vitro data for this compound is not currently available in the public domain, the established methodologies for evaluating the broader class of 2-phenylindole derivatives provide a clear roadmap for future research. The protocols and data presentation formats outlined in this guide are standard in the fields of cancer biology, inflammation research, and microbiology. Researchers investigating novel 2-phenylindole compounds can utilize these methods to effectively characterize their biological activities and potential for therapeutic development.

Exploring the Therapeutic Potential of 2-Phenyl-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of 2-phenyl-1H-indole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. While direct research on 5-Methyl-2-phenyl-1H-indol-3-amine is limited, this document will delve into the broader family of 2-phenyl-1H-indoles, summarizing their diverse biological activities, mechanisms of action, and synthetic methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction to 2-Phenyl-1H-indoles

The indole scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds. The presence of a phenyl group at the 2-position of the indole ring system gives rise to a class of compounds known as 2-phenyl-1H-indoles. These molecules have demonstrated a wide spectrum of pharmacological activities, positioning them as promising candidates for drug development. Their therapeutic potential spans several key areas, including oncology, infectious diseases, and inflammatory conditions. The versatility of the 2-phenyl-1H-indole core allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.

Therapeutic Potential and Biological Activities

2-Phenyl-1H-indole derivatives have been extensively investigated for a variety of therapeutic applications. The following sections summarize their key biological activities, supported by quantitative data from preclinical studies.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-phenyl-1H-indoles. These compounds have shown efficacy against a range of cancer cell lines, often exhibiting potent cytotoxic and antiproliferative effects. The mechanism of their anticancer action is multifaceted and can involve the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.

Table 1: Anticancer Activity of Selected 2-Phenyl-1H-indole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | MCF-7 (Breast) | 2.71 | [1] |

| 2 | A549 (Lung) | 1.86 | [1] |

| 3a | HeLa (Cervical) | 4.4 | [2] |

| 3b | A2780 (Ovarian) | 2.0 | [2] |

| 4 | MSTO-211H (Mesothelioma) | 2.9 | [2] |

| 5 | PC-3 (Prostate) | 5.64 | [3] |

| 6a | HT29 (Colon) | in nanomolar range | [4] |

| 6b | HepG2 (Liver) | in nanomolar range | [4] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 2-Phenyl-1H-indole derivatives have demonstrated promising activity against a variety of bacterial and fungal strains. Their mechanism of action can involve the disruption of microbial membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Selected 2-Phenyl-1H-indole Derivatives

| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 7 | Staphylococcus aureus | - | 6.25 | [5] |

| 8 | Escherichia coli | - | 50 | [5] |

| 9 | Candida albicans | - | 3.125 | [5] |

| 10 | Aspergillus niger | - | - | [6] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Certain 2-phenyl-1H-indole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various diseases. The ability of 2-phenyl-1H-indoles to scavenge free radicals has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Mechanisms of Action

The therapeutic effects of 2-phenyl-1H-indole derivatives are attributed to their interaction with various molecular targets and signaling pathways.

Inhibition of Tubulin Polymerization

A key anticancer mechanism of some 2-phenyl-1H-indoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[7][8][9][10] This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.

Modulation of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation and cancer. Some 2-phenyl-1H-indole derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[11][12][13][14][15]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the synthesis and biological evaluation of 2-phenyl-1H-indole derivatives.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[16][17][18][19][20]

Protocol:

-

Hydrazone Formation: An appropriately substituted phenylhydrazine is reacted with a substituted acetophenone in a suitable solvent (e.g., ethanol) in the presence of an acid catalyst (e.g., acetic acid). The reaction mixture is typically heated to facilitate the condensation reaction.

-

Cyclization: The resulting phenylhydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), zinc chloride (ZnCl2), or a mixture of sulfuric acid and acetic acid. The reaction is heated to promote the intramolecular cyclization and subsequent elimination of ammonia.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent. Purification is typically achieved through recrystallization or column chromatography to yield the desired 2-phenyl-1H-indole derivative.

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][21]

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This assay measures the free radical scavenging capacity of a compound.[22][23][24][25][26]

Protocol:

-

Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound).

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for the rational design of more potent and selective 2-phenyl-1H-indole derivatives. Key structural modifications and their impact on biological activity are summarized below:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring significantly influence the biological activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

-

Substituents on the Indole Ring: Modifications at various positions of the indole nucleus (e.g., N1, C3, C5) can impact the compound's potency, selectivity, and pharmacokinetic profile.

-

Linker and Side Chains: The introduction of various linkers and side chains at different positions of the 2-phenyl-1H-indole scaffold can lead to enhanced activity by providing additional binding interactions with the target protein.

Conclusion and Future Directions

2-Phenyl-1H-indole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and development. Future research efforts should focus on:

-

Lead Optimization: Utilizing structure-activity relationship data to design and synthesize novel analogues with improved potency, selectivity, and drug-like properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates in relevant animal models.

-

Exploration of New Therapeutic Areas: Investigating the potential of 2-phenyl-1H-indole derivatives for other therapeutic applications based on their diverse biological activities.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapies based on the 2-phenyl-1H-indole scaffold.

References

- 1. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. znaturforsch.com [znaturforsch.com]

- 6. asm.org [asm.org]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. studylib.net [studylib.net]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. testbook.com [testbook.com]

- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

- 21. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 25. researchgate.net [researchgate.net]

- 26. zen-bio.com [zen-bio.com]

5-Methyl-2-phenyl-1H-indol-3-amine: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast chemical space of indole derivatives, 5-Methyl-2-phenyl-1H-indol-3-amine has emerged as a particularly promising core structure for the design of novel therapeutic agents. Its unique structural features, combining a substituted indole ring with a reactive amino group, offer extensive opportunities for chemical modification and optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of derivatives based on this scaffold, highlighting its potential in the development of new treatments for cancer, infectious diseases, and inflammatory conditions.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through several established and innovative synthetic routes. A common strategy involves a multi-step sequence starting from readily available precursors.

A plausible synthetic pathway commences with the Vilsmeier-Haack formylation of 5-methyl-2-phenyl-1H-indole to yield 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde. This intermediate can then be converted to the corresponding oxime, followed by reduction to the desired 3-amine.

Alternatively, modern synthetic methodologies offer more direct approaches to 3-aminoindoles. One such method is a two-step, one-pot reaction starting from a substituted 2-aryl indole and nitrostyrene, which proceeds through a spirocyclic isoxazole intermediate that is subsequently converted to the 3-aminoindole.[1] Another efficient method involves a copper-catalyzed three-component coupling reaction of a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne.[2]

General Experimental Protocol for Synthesis of 2-Aryl-1H-indol-3-amine Derivatives

This protocol is adapted from a microwave-assisted cascade reaction.[1]

Step 1: Synthesis of 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile intermediate

-

A mixture of the appropriate 2-aryl indole (1.0 mmol) and nitrostyrene (1.2 mmol) in a suitable solvent is treated with a phosphine catalyst.

-

The reaction mixture is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the spiro[indole-3,5'-isoxazole] intermediate.

Step 2: Conversion to 2-Aryl-1H-indol-3-amine

-

The intermediate from Step 1 (1.0 mmol) and hydrazine hydrate (2 mL) are charged in a microwave vial.

-

The vial is sealed and heated in a microwave reactor at 200 °C for 15 minutes.

-

After cooling, the reaction mixture is concentrated in vacuo.

-

The crude material is purified by column chromatography (e.g., EtOAc/hexane) to afford the final 2-aryl-1H-indol-3-amine.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammation.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-phenylindole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.[3]

The cytotoxicity of various 2-phenylindole derivatives has been evaluated against a range of cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2 | MCF7 (Breast) | >100 | [4] |

| 3a | MCF7 (Breast) | 1.31 ± 0.8 | [4] |

| 10 | MCF7 (Breast) | >100 | [4] |

| 2 | PC3 (Prostate) | 92.4 ± 1.1 | [4] |

| 3a | PC3 (Prostate) | 9.8 ± 0.9 | [4] |

| 10 | PC3 (Prostate) | 91.3 ± 1.3 | [4] |

| 2 | HCT116 (Colon) | 90.2 ± 1.2 | [4] |

| 3a | HCT116 (Colon) | 2.4 ± 0.5 | [4] |

| 10 | HCT116 (Colon) | 93.1 ± 1.5 | [4] |

| 2 | HepG2 (Liver) | 94.5 ± 1.4 | [4] |

| 3a | HepG2 (Liver) | 3.1 ± 0.6 | [4] |

| 10 | HepG2 (Liver) | 95.2 ± 1.7 | [4] |

Note: The compound IDs are as designated in the cited literature. The structures of these specific compounds are derivatives of 2-phenylindole, not the exact this compound scaffold, but they provide valuable structure-activity relationship insights.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][5][6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

Antimicrobial Activity

Indole derivatives are also known for their broad-spectrum antimicrobial activity. The incorporation of different substituents on the indole ring and the amino group can lead to potent antibacterial and antifungal agents. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for evaluating antimicrobial efficacy.

| Compound ID | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) | C. krusei (MIC, µg/mL) | Reference |

| 1a | 6.25 | 6.25 | 12.5 | 12.5 | 25 | 50 | [7] |

| 1b | 12.5 | 12.5 | 25 | 25 | 50 | 50 | [7] |

| 3d | 3.125 | 3.125 | 6.25 | 6.25 | 12.5 | 12.5 | [7] |

| Ampicillin | 6.25 | >200 | 12.5 | 6.25 | - | - | [7] |

| Fluconazole | - | - | - | - | 12.5 | 25 | [7] |

Note: The compound IDs are as designated in the cited literature and represent indole derivatives with different heterocyclic moieties, providing a basis for further derivatization of the target scaffold.

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in a suitable broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[7]

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy.[8][9] Overexpression of IDO1 in tumors leads to an immunosuppressive microenvironment. The structural similarity of indole derivatives to the natural substrate tryptophan makes them attractive candidates for the development of IDO1 inhibitors. Several indole-based compounds have shown potent IDO1 inhibitory activity.

| Compound ID | IDO1 IC50 (µM) | TDO IC50 (µM) | HeLa Cell IC50 (µM) | Reference |

| DX-03-11 | 2.4 ± 0.2 | >100 | >100 | [10] |

| DX-03-12 | 0.3 ± 0.05 | >100 | >100 | [10] |

| DX-03-13 | 0.5 ± 0.08 | >100 | >100 | [10] |

Note: The compound IDs are as designated in the cited literature and represent phenylimidazole derivatives, which share structural similarities with the 2-phenylindole scaffold and provide insights into potential IDO1 inhibitory activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the indole ring and the phenyl group, as well as modifications of the 3-amino group.

-

Substitution on the Indole Ring: The presence of a methyl group at the 5-position can enhance lipophilicity and influence binding to target proteins. Other substitutions at this position, such as halogens or methoxy groups, can modulate electronic properties and metabolic stability.

-

Substitution on the 2-Phenyl Ring: Modifications on the 2-phenyl ring can impact the overall conformation of the molecule and its interaction with the target. Electron-donating or electron-withdrawing groups can be introduced to optimize potency and selectivity.

-

Derivatization of the 3-Amino Group: The 3-amino group serves as a key handle for introducing diverse functionalities. Acylation, alkylation, or incorporation into heterocyclic rings can lead to compounds with improved pharmacological profiles. For example, the formation of carboxamides has been shown to be crucial for the inhibitory activity against various enzymes.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway at various points.[3]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.

General Workflow for Drug Screening

The process of identifying and characterizing new drug candidates from a library of synthesized compounds follows a systematic workflow.

Caption: A typical workflow for the screening and development of new drug candidates.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this core will undoubtedly lead to the identification of new and effective drug candidates. This technical guide serves as a foundational resource for researchers embarking on the exciting journey of harnessing the therapeutic potential of this remarkable indole scaffold.

References

- 1. researchhub.com [researchhub.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties of 5-Methyl-2-phenyl-1H-indol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic indole derivative, 5-Methyl-2-phenyl-1H-indol-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and drug development applications. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Understanding the physicochemical properties of novel indole derivatives like this compound is crucial for predicting their pharmacokinetic and pharmacodynamic behavior. This document includes tabulated summaries of predicted and known properties of related compounds, detailed hypothetical experimental protocols for its synthesis and characterization, and visualizations of potential biological pathways and experimental workflows.

Introduction

The indole nucleus is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds of significant biological importance. Its derivatives are known to interact with a variety of biological targets, making them attractive scaffolds for drug discovery. The compound this compound combines key structural features that suggest potential biological activity. The 2-phenyl group can enhance binding to target proteins through aromatic interactions, the 5-methyl group can influence metabolic stability and receptor affinity, and the 3-amino group provides a site for further functionalization and potential hydrogen bonding interactions. This guide aims to provide a detailed technical resource on this compound to facilitate further research and development.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following table summarizes key physicochemical properties based on computational predictions and data from structurally similar compounds.

| Property | Predicted/Analog Data | Data Source |

| Molecular Formula | C₁₅H₁₄N₂ | - |

| Molecular Weight | 222.29 g/mol | - |

| CAS Number | 23747-09-3 | [1] |

| Melting Point | Not available. Related 3-methyl-2-phenyl-1H-indoles exhibit melting points in the range of 121-131°C. | [2] |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. | General knowledge of indole derivatives |

| pKa | Not available. The amino group at the 3-position is expected to be basic. | - |

| logP | Not available. | - |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be derived from established methods for preparing 3-aminoindole derivatives. A potential one-pot synthesis method is described in a patent for related 3-amino-2-aroyl-1H-indole derivatives.[3]

Hypothetical Synthesis Protocol

A potential synthetic pathway could involve the reaction of an appropriately substituted o-cyanophenyl carbamate with a substituted acetophenone in the presence of a base, followed by Thorpe-Ziegler cyclization.

dot

Characterization

The characterization of the synthesized compound would involve standard analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and indole rings, the methyl group protons, and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the indole and phenyl rings, and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and indole N-H, C-H stretching of aromatic and methyl groups, and C=C stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 222.29). |

Potential Biological Activity and Signaling Pathways

Derivatives of the indole scaffold are known to exhibit a wide range of biological activities. Substituted 3-aminoindoles, in particular, have been investigated for their potential as kinase inhibitors.[4][5] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation, and their dysregulation is often implicated in diseases such as cancer.

Kinase Inhibition

Given the structural similarities to known kinase inhibitors, this compound could potentially target protein kinases involved in cancer-related signaling pathways, such as the PI3K/AKT pathway.

dot

Experimental Workflow for Biological Activity Screening

To investigate the biological activity of this compound, a standard experimental workflow would be employed.

dot

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently limited, this guide provides a foundational understanding of its potential physicochemical properties, a plausible synthetic approach, and a rationale for investigating its biological activity, particularly as a kinase inhibitor. Further experimental validation is necessary to fully elucidate the properties and therapeutic potential of this compound. This document serves as a valuable resource to guide future research endeavors in this area.

References

- 1. chiralen.com [chiralen.com]

- 2. mdpi.com [mdpi.com]

- 3. CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative - Google Patents [patents.google.com]

- 4. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel 5-Methyl-2-phenyl-1H-indol-3-amine Analogs as Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. This guide focuses on a specific, novel class of compounds: 5-Methyl-2-phenyl-1H-indol-3-amine analogs. While this precise scaffold is not extensively documented, this paper synthesizes information from closely related structures to provide a comprehensive technical overview for its potential development. We present plausible synthetic routes, propose a framework for biological evaluation against protein kinase targets, discuss potential structure-activity relationships (SAR), and provide detailed experimental protocols for key procedures. This document serves as a foundational resource for research teams embarking on the discovery and optimization of this promising class of molecules.

Introduction: The Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic peptide structures and interact with a wide array of biological targets. Its derivatives have shown a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. A particularly fruitful area of research has been the development of indole-based compounds as protein kinase inhibitors for oncology.[1][2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them high-value therapeutic targets.

This guide focuses on the this compound core. The 3-aminoindole motif is a key pharmacophore that appears in many biologically active substances.[4] Analogs with substitutions at the N1, C3, and C5 positions have demonstrated potent inhibitory activity against specific tyrosine kinases, such as pp60c-Src, suggesting that this scaffold is a promising starting point for the development of novel targeted therapies.[1]

Synthetic Strategy and Workflow